2-Benzyl-1-methylpyrrolidine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Antimicrobial Activity
2-Benzyl-1-methylpyrrolidine-2-carboxylic acid and its derivatives have been synthesized using microwave-assisted methods, yielding promising antimicrobial properties. For instance, 1-acetyl-2-benzylpyrrolidine-2-carboxamide showed significant antimicrobial potency (Sreekanth & Jha, 2020).
Pharmacological Research Tool
The 1-benzyl derivative of this compound has been synthesized and studied for its activity at metabotropic glutamate receptors (mGluRs), displaying notable mGluR6 selectivity. This makes it a useful tool in pharmacological research (Tueckmantel et al., 1997).
Chemiluminescence Detection in HPLC
Derivatives of this compound have been used as selective and sensitive reagents for carboxylic acid detection in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence, enhancing the detection of free fatty acids and ibuprofen (Morita & Konishi, 2002).
Carboxylation of Aromatic Compounds
This compound is employed in the carboxylation of indoles and pyrroles with CO2, using dialkylaluminum chlorides. This method has been successful in selectively producing indole-3-carboxylic acids and pyrrole-2-carboxylic acids under mild conditions (Nemoto et al., 2009).
Catalyst in Organic Reactions
Its use extends to various organic reactions. For example, it acts as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, offering an efficient and mild method for this transformation (Joseph et al., 2007).
Metal-Free Carboxylation of Benzylic C–H Bonds
In a recent study, a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids was reported, employing this compound under metal-free conditions (Meng et al., 2019).
properties
IUPAC Name |
2-benzyl-1-methylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-9-5-8-13(14,12(15)16)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXAYHOLPNXCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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